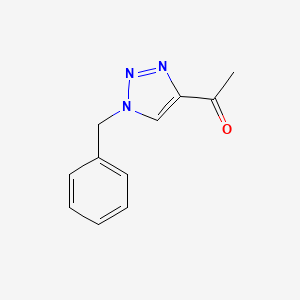

1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

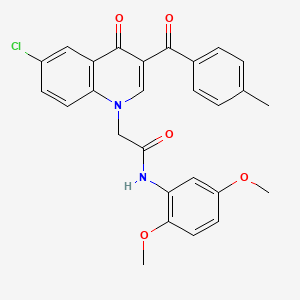

The compound “1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-one” is a derivative of the 1,2,3-triazole family . It is related to Tris (1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine, which is a polytriazolylamine ligand . This ligand is known to stabilize Cu (I) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .

Synthesis Analysis

The synthesis of this compound and its derivatives involves complex chemical reactions . For instance, the synthesis of the homoleptic complexes [M (ttzm)2] (PF6)2 (ttzm = tris (1-benzyl-1,2,3-triazol-4-yl)methyl)amine involves the tris (1,2,3-triazol-4-yl)methane framework .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups . The empirical formula is C30H30N10 . The SMILES string representation of the molecule is C (N (Cc1cn (Cc2ccccc2)nn1)Cc3cn (Cc4ccccc4)nn3)c5cn (Cc6ccccc6)nn5 .Chemical Reactions Analysis

This compound is involved in various chemical reactions, particularly in the field of click chemistry . It is used as a ligand in the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a type of click chemistry .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a melting point of 132-143 °C . The compound’s molecular weight is 530.63 .Aplicaciones Científicas De Investigación

Catalysis and Complex Formation

- Catalytic Processes and Complex Structures: 1-Benzyl-1H-1,2,3-triazol-4-yl compounds have been used to create half-sandwich ruthenium(II) complexes, which show potential in catalytic oxidation of alcohols and transfer hydrogenation of ketones. The structure and efficacy of these complexes vary depending on the coordination of nitrogen atoms in the triazole skeleton with ruthenium (Saleem et al., 2013).

Structural Analysis and Synthesis

Molecular Structure Elucidation

Research has involved using nuclear magnetic resonance and X-ray diffraction to elucidate the molecular structure of compounds derived from 1-Benzyl-1H-1,2,3-triazol-4-yl, such as oximes and other derivatives (Abdel-Wahab et al., 2023).

Synthesis of Novel Derivatives

Triazole derivatives, including those derived from 1-Benzyl-1H-1,2,3-triazol-4-yl compounds, have been synthesized for various applications. These include the development of novel molecules for potential applications in areas like antimicrobial treatments (Reddy et al., 2016).

Chemical Interaction Studies

- Interaction with Solvents: The behavior of benzotriazole substituted derivatives, including those structurally similar to 1-Benzyl-1H-1,2,3-triazol-4-yl, has been studied in different solvents to understand molecular interactions. These studies are crucial in determining the physical properties of these compounds (Godhani et al., 2019).

Pharmaceutical Research

- Antimicrobial Activity Assessment: The antimicrobial properties of 1,2,3-triazole derivatives, including those based on 1-Benzyl-1H-1,2,3-triazol-4-yl, have been investigated. These compounds have shown effectiveness against various microbial strains, indicating potential in the development of new antimicrobial agents (Shaikh et al., 2014).

Materials Science and Corrosion Inhibition

- Corrosion Inhibition: Derivatives of 1-Benzyl-1H-1,2,3-triazol-4-yl have been evaluated as corrosion inhibitors for metals like mild steel in acidic environments. This research helps in developing effective corrosion protection strategies for industrial applications (Ma et al., 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(1-benzyltriazol-4-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-9(15)11-8-14(13-12-11)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYCFDHINZDZPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(N=N1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80819-67-6 |

Source

|

| Record name | 1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dibenzyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2650784.png)

![N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide](/img/no-structure.png)

![N-(4-methylphenyl)sulfonyl-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)acetamide](/img/structure/B2650787.png)

![N-(2,4-difluorophenyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2650788.png)

![N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2650790.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]pent-4-enamide](/img/structure/B2650791.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2650792.png)

![7-(3,4-dimethoxyphenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2650794.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2650797.png)

![8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine](/img/structure/B2650798.png)

![1-{[2-(4-bromophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole](/img/structure/B2650799.png)

![1-(2-chlorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2650802.png)